Organoleptic Signature Differentiation: Yeast-Fermented Melon vs. Fruity-Pear and Cognac-Rosy Profiles
Propyl nonanoate delivers a characteristic fermented yeast and melon odor profile [1][2]. In contrast, methyl nonanoate (CAS 1731-84-6) exhibits a sweet, fruity, pear-like, waxy and winey odor , while ethyl nonanoate (CAS 123-29-5) is described as having a fruity, rosy, waxy, cognac-reminiscent character [3]. These three esters, sharing an identical C9 nonanoate backbone, demonstrate that the alkyl moiety of the esterifying alcohol is the primary structural determinant of odor character. For formulators, this means propyl nonanoate provides a fermented/yeasty top-note dimension that neither the methyl nor ethyl analog can replicate, making it irreplaceable in beer, wine, and fermented-food flavor formulations [2].
| Evidence Dimension | Odor character description (organoleptic profile) |
|---|---|
| Target Compound Data | Fermented yeasty, melon, fruity (87.97%), winey (73.78%), oily (72.33%) [1] |
| Comparator Or Baseline | Methyl nonanoate: sweet, fruity, pear-like, waxy, winey; Ethyl nonanoate: fruity, rose, waxy, rum, cognac |
| Quantified Difference | Qualitatively distinct odor categories: 'fermented yeast/melon' (propyl) vs. 'pear/winey' (methyl) vs. 'cognac/rosy' (ethyl); Scent.vn profile shows fruity descriptor at 87.97% and fermented at 43.46% for propyl nonanoate [1] |
| Conditions | Organoleptic evaluation at 100% concentration; Scent.vn odor profile database with community-contributed descriptor weightings |
Why This Matters
When procuring for flavor or fragrance formulation, the unique fermented yeast/melon signature of propyl nonanoate cannot be approximated by methyl or ethyl nonanoate, which lack fermented character entirely—making formulation substitution impossible without altering the target sensory profile.
- [1] Scent.vn. Propyl nonanoate – Odor Profile. Fruity 87.97%, Winey 73.78%, Oily 72.33%, Fermented 43.46%. View Source
- [2] Scents and Flavors Database. Propyl nonanoate | 6513-03-7. Organoleptic Properties: Odor Type – Fermented yeasty, melon. View Source
- [3] The Good Scents Company – Odor Descriptor Listing. Ethyl nonanoate odor: fruity, rose, waxy, rum, wine. View Source
